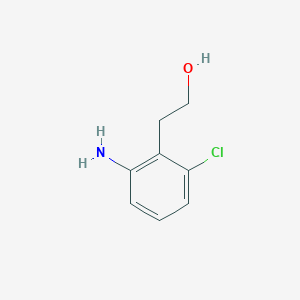

2-(2-Amino-6-chlorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-6-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBOKNRVNJCKRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351904 | |

| Record name | 2-(2-amino-6-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100376-53-2 | |

| Record name | 2-(2-amino-6-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Amino-6-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(2-Amino-6-chlorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. This document collates available data on its chemical structure, physical properties, synthesis, and reactivity. Detailed, albeit illustrative, experimental protocols for its synthesis and characterization are presented. Due to the limited publicly available data for this specific molecule, information from closely related compounds is included to provide a broader context for its chemical behavior.

Chemical and Physical Properties

This compound is a substituted phenylethanolamine derivative with the molecular formula C8H10ClNO.[1][2] Its chemical structure consists of a benzene ring substituted with a chlorine atom, an amino group, and an ethanol side chain. The presence of these functional groups, particularly the amino and hydroxyl moieties, makes it a versatile building block in the synthesis of more complex molecules.[3]

The key physicochemical properties of this compound are summarized in the table below. It is a solid at room temperature and should be stored in a dry, refrigerated, and dark environment.[1][2]

| Property | Value | Source |

| Molecular Formula | C8H10ClNO | [1][2] |

| Molecular Weight | 171.62 g/mol | [1][2] |

| Physical State | Solid | [1] |

| Melting Point | 82 to 83 °C | [1][2] |

| Boiling Point (Predicted) | 325.6 ± 27.0 °C at 760 Torr | [1][2] |

| Density (Predicted) | 1.280 ± 0.06 g/cm³ (at 20 °C) | [1][2] |

| Refractive Index | 1.61 | [1][2] |

| CAS Number | 100376-53-2 | [1][4] |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-(2-chloro-6-nitrophenyl)ethanol. This method is favored as it selectively reduces the nitro group to an amine while preserving the chloro and hydroxyl functionalities.

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of this compound via the reduction of 2-(2-chloro-6-nitrophenyl)ethanol.

Materials:

-

2-(2-chloro-6-nitrophenyl)ethanol

-

Iron powder (Fe)

-

Ammonium chloride (NH4Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 2-(2-chloro-6-nitrophenyl)ethanol, iron powder, and ammonium chloride in a solvent mixture of ethanol and water is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron catalyst.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its primary functional groups: the aromatic amine and the primary alcohol. The amino group can participate in nucleophilic substitution and acylation reactions, allowing for the introduction of various substituents. The hydroxyl group can undergo oxidation to the corresponding aldehyde or carboxylic acid, and can also be involved in esterification and etherification reactions.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show distinct signals for the aromatic protons, the methylene protons of the ethanol chain, the hydroxyl proton, and the amine protons.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring would likely appear as a multiplet in the range of δ 6.5-7.5 ppm.

-

Methylene Protons (-CH₂-): The two methylene groups of the ethanol side chain would likely appear as two distinct multiplets or triplets in the range of δ 2.5-4.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically in the range of δ 1-5 ppm.

-

Amine Protons (-NH₂): A broad singlet, also with a variable chemical shift, typically in the range of δ 3-6 ppm.

For a related compound, 1-(2-Chlorophenyl)ethanol , the following ¹H NMR data has been reported (500 MHz, CDCl₃): δ 1.49 (d, J = 6.4 Hz, 3H), 5.26 (t, J = 6.3 Hz, 1H), 7.18 (t, J = 7.4 Hz, 1H), 7.26 (d, J = 7.5 Hz, 1H), 7.56 (d, J = 7.6 Hz, 1H).[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.

-

Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-150 ppm). The carbon bearing the chlorine atom and the carbon bearing the amino group will have their chemical shifts influenced by these substituents.

-

Methylene Carbons (-CH₂-): Two signals in the aliphatic region, typically with the carbon attached to the hydroxyl group appearing further downfield (δ 60-70 ppm) than the carbon attached to the aromatic ring.

For the related compound 2-aminobenzyl alcohol , the following ¹³C NMR data has been reported (101 MHz, DMSO-d6): δ 146.82, 128.17, 128.11, 125.83, 116.27, 115.01, 61.65.[3]

FT-IR Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups.

-

O-H Stretch (Alcohol): A broad and strong band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Amine): Two sharp bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O Stretch (Alcohol): A strong band in the region of 1000-1260 cm⁻¹.

-

C-N Stretch (Amine): A band in the region of 1020-1250 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

For the related compound 4-Amino-2-chlorophenol , characteristic IR peaks are observed, confirming the presence of these functional groups.[6]

Mass Spectrometry

The mass spectrum of this compound obtained by a suitable ionization method (e.g., Electron Ionization - EI) would show a molecular ion peak (M⁺) at m/z = 171, corresponding to its molecular weight. Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z = 173 with an intensity of approximately one-third of the molecular ion peak is expected. Fragmentation patterns would likely involve the loss of water, the ethanol side chain, and other characteristic fragments.

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. While specific biological activities of the parent compound are not extensively documented, its structural motifs are present in molecules with a range of therapeutic applications. Derivatives of aminophenylethanols are known to possess potential antimicrobial, antidepressant, and anti-inflammatory properties. Its role as a synthetic precursor makes it a compound of significant interest in drug discovery and development programs.

As no specific signaling pathway for this compound has been identified in the literature, a logical workflow for its characterization is presented below.

Caption: Experimental workflow for the characterization of this compound.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. Its synthesis is readily achievable through the reduction of its nitro precursor. While detailed spectroscopic and biological data for this specific molecule are limited, its structural similarity to other pharmacologically active compounds underscores its importance in medicinal chemistry and drug development. Further research into its biological activities and the full characterization of its properties would be beneficial for the scientific community.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(2-Amino-6-chlorophenyl)ethanol

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation of 2-(2-Amino-6-chlorophenyl)ethanol, a key intermediate in pharmaceutical research and development.[1] Intended for researchers, scientists, and professionals in drug development, this document details the analytical methodologies and data interpretation integral to confirming the molecular structure of this compound.

Introduction

This compound, with the chemical formula C₈H₁₀ClNO, is a substituted phenylethanol derivative.[1] Its structure, featuring an amino group and a chlorine atom on the phenyl ring, makes it a versatile building block in the synthesis of various bioactive molecules.[1] Preliminary studies have indicated its potential for antimicrobial and antidepressant activities, highlighting its significance in medicinal chemistry.[1] Accurate structural confirmation is paramount for its application in targeted drug design and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 100376-53-2 | [2][3] |

| Molecular Formula | C₈H₁₀ClNO | [1][2][3] |

| Molecular Weight | 171.62 g/mol | [2][3] |

| Physical State | Solid | [2] |

| Melting Point | 82-83 °C | [2][3] |

| Boiling Point (Predicted) | 325.6 ± 27.0 °C | [2][3] |

| Density (Predicted) | 1.280 ± 0.06 g/cm³ | [2][3] |

Synthesis and Structural Confirmation Workflow

The primary synthetic route to this compound involves the reduction of the corresponding nitro precursor, 2-(2-chloro-6-nitrophenyl)ethanol. This common and effective method provides a direct pathway to the target amine. The overall workflow for synthesis and subsequent structure elucidation is depicted in the following diagram.

Spectroscopic Data and Interpretation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | N-H Stretch | Primary Amine (-NH₂) |

| 3500-3200 (broad) | O-H Stretch | Alcohol (-OH) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic |

| ~1600 | N-H Bend | Primary Amine (-NH₂) |

| ~1500, ~1450 | C=C Stretch | Aromatic Ring |

| ~1050 | C-O Stretch | Primary Alcohol |

| ~800-700 | C-Cl Stretch | Aryl Chloride |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 1H | Ar-H |

| ~6.6-6.8 | m | 2H | Ar-H |

| ~4.5 (broad s) | s | 2H | -NH₂ |

| ~3.8 | t | 2H | -CH₂-OH |

| ~2.8 | t | 2H | Ar-CH₂- |

| ~2.0 (broad s) | s | 1H | -OH |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-NH₂ |

| ~130 | C-Cl |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | Ar-C |

| ~118 | Ar-CH |

| ~60 | -CH₂-OH |

| ~35 | Ar-CH₂- |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 171/173 | Molecular Ion Peak [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 154/156 | [M-NH₃]⁺ |

| 140/142 | [M-CH₂OH]⁺ |

| 125 | [M-CH₂OH-CH₃]⁺ |

Experimental Protocols

Synthesis of this compound

Materials:

-

2-(2-Chloro-6-nitrophenyl)ethanol

-

Palladium on Carbon (10%)

-

Methanol

-

Hydrogen Gas

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve 2-(2-chloro-6-nitrophenyl)ethanol in methanol in a suitable hydrogenation vessel.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Seal the vessel and purge with an inert gas (nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, typically with an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph (GC-MS).

Potential Signaling Pathways and Biological Activity

While the primary focus of this guide is structure elucidation, it is noteworthy that this compound and its derivatives are of interest in drug discovery.[1] The presence of the amino and chloro-substituted phenyl ethanol scaffold suggests potential interactions with various biological targets. Further research may explore its activity in signaling pathways related to neurological disorders or as an antimicrobial agent.[1] A conceptual diagram of its potential role as a building block for more complex bioactive molecules is presented below.

Conclusion

The structural elucidation of this compound is a critical step in its journey from a chemical intermediate to a potential therapeutic agent. This guide has outlined the key analytical techniques and expected data for its unambiguous characterization. The provided experimental protocols offer a foundation for its synthesis and analysis in a laboratory setting. Further investigations into its biological activity are warranted to fully explore its therapeutic potential.

References

In-Depth Technical Guide: 2-(2-Amino-6-chlorophenyl)ethanol (CAS 100376-53-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(2-Amino-6-chlorophenyl)ethanol, registered under CAS number 100376-53-2. This compound, featuring a substituted phenyl ring with both amino and chloro groups, as well as a primary alcohol, presents a scaffold of interest for medicinal chemistry and drug development. Its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects, make it a valuable subject for further investigation. This document consolidates available data, provides detailed experimental protocols for its characterization, and visualizes key chemical and biological pathways.

Physical and Chemical Properties

This compound is a white to slightly yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented below.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| Melting Point | 82 to 83 °C | [1] |

| Boiling Point (Predicted) | 325.6 ± 27.0 °C at 760 Torr | [1] |

| Density (Predicted) | 1.280 ± 0.06 g/cm³ (at 20°C) | [1] |

| Appearance | White to slightly yellow solid | [1] |

| Solubility | Data not explicitly available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | |

| InChI Key | PVBOKNRVNJCKRR-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C(=C1)Cl)CCO)N |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and utilization of this compound. The following sections provide generalized yet detailed methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route for this compound can be envisioned starting from 2-chloro-6-nitrobenzoic acid. This multi-step synthesis involves reduction of both the carboxylic acid and the nitro group.

Experimental Workflow: Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Protocol:

-

Esterification: 2-Chloro-6-nitrobenzoic acid is refluxed with an excess of methanol and a catalytic amount of sulfuric acid to yield methyl 2-chloro-6-nitrobenzoate. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified.

-

Reduction of the Ester: The resulting ester is carefully reduced to the corresponding alcohol, 2-(2-chloro-6-nitrophenyl)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at low temperature.

-

Reduction of the Nitro Group: The nitro-substituted alcohol is then subjected to catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst to selectively reduce the nitro group to an amine, affording the final product, this compound. The product is purified by recrystallization or column chromatography.

Physicochemical Characterization

3.2.1. Melting Point Determination

The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

3.2.2. Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded to identify characteristic functional group vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with an electrospray ionization (ESI) source.

3.2.3. Solubility Assessment

The solubility is qualitatively assessed by adding a small, measured amount of the solid to a fixed volume of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) at room temperature and observing for dissolution.

Biological Activity and Signaling Pathways

Preliminary studies suggest that this compound possesses antimicrobial, anti-inflammatory, and carbonic anhydrase inhibitory activities.

Antimicrobial Activity

The compound has been reported to exhibit activity against various bacterial strains.[2] The mechanism may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

-

Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound may be attributed to its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory enzymes or cytokines.

Signaling Pathway: Potential Anti-inflammatory Mechanism

Caption: Postulated inhibition of pro-inflammatory pathways.

Protocol: In Vitro Nitric Oxide Scavenging Assay

-

RAW 264.7 macrophage cells are cultured and stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO), a pro-inflammatory mediator.

-

The cells are treated with various concentrations of this compound.

-

After incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

A decrease in nitrite concentration in the presence of the compound indicates anti-inflammatory activity.

Carbonic Anhydrase Inhibition

Structurally related compounds have shown inhibitory activity against carbonic anhydrases (CAs), suggesting a potential role for this molecule in modulating the activity of these enzymes.[2] CAs are involved in various physiological processes, and their inhibition has therapeutic applications.

Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition

Caption: Inhibition of the carbonic anhydrase-catalyzed reaction.

Protocol: Carbonic Anhydrase Inhibition Assay

-

The assay is performed in a 96-well plate containing a buffer solution (e.g., Tris-HCl).

-

A known amount of human carbonic anhydrase II is added to the wells, followed by various concentrations of this compound.

-

The reaction is initiated by adding a substrate, such as p-nitrophenyl acetate, which is hydrolyzed by the enzyme to produce a colored product.

-

The rate of color formation is monitored spectrophotometrically. A decrease in the reaction rate in the presence of the compound indicates inhibition of carbonic anhydrase.

Conclusion

This compound (CAS 100376-53-2) is a compound with a chemical structure that holds promise for applications in medicinal chemistry. This guide has summarized its known physical and chemical properties and provided detailed, albeit generalized, experimental protocols for its synthesis and characterization. Furthermore, it has explored its potential biological activities and outlined experimental workflows and potential signaling pathways for further investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating future studies on this intriguing molecule.

References

2-(2-Amino-6-chlorophenyl)ethanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental physicochemical properties of 2-(2-Amino-6-chlorophenyl)ethanol, a compound of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a chlorinated phenyl group attached to an ethanol moiety with an amino functional group, makes it a versatile intermediate in the synthesis of various bioactive molecules.

Physicochemical Data

The core molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis planning.

| Property | Value | Source |

| Molecular Formula | C8H10ClNO | [1][2][3][4] |

| Molecular Weight | 171.62 g/mol | [1][2][3][4] |

| CAS Number | 100376-53-2 | [1][2][3][5][6] |

Structural and Chemical Identity

This compound is an organic compound that is typically a white to slightly yellow solid at room temperature. The presence of amino and hydroxyl groups contributes to its biological activity and reactivity, making it a valuable building block in organic synthesis. Key reactions involving this compound include nucleophilic substitutions at the amino group and acylation at the hydroxyl group.

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical relationship between the common name of the compound and its definitive chemical identifiers.

References

An In-depth Technical Guide on the Solubility Profile of 2-(2-Amino-6-chlorophenyl)ethanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of the compound 2-(2-Amino-6-chlorophenyl)ethanol. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This document, therefore, provides a detailed framework for researchers to experimentally determine the solubility profile of this compound. The guide outlines a standard experimental protocol, the shake-flask method, and discusses relevant analytical techniques for quantification. Furthermore, a logical workflow for this experimental process is presented in a visual diagram.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Understanding its solubility in different solvents is a critical prerequisite for a wide range of applications, including formulation development, chemical synthesis, and analytical method development. The solubility of a compound dictates its bioavailability, ease of handling, and the design of purification processes.

Despite a thorough literature review, no specific quantitative solubility data for this compound in common organic or aqueous solvents could be retrieved from public-domain sources. Chemical supplier databases generally list physical properties such as melting and boiling points but do not provide solubility values.

This guide is intended to equip researchers with the necessary knowledge to determine the solubility profile of this compound or any similar small organic molecule.

Quantitative Solubility Data

As of the date of this document, there is no publicly available quantitative solubility data for this compound. Researchers are advised to perform experimental determinations to obtain this crucial data. For context, a structurally related compound, 2-(4-Aminophenyl)ethanol, is qualitatively described as being soluble in methanol. However, this information is not directly transferable and lacks quantitative detail.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[1][2] This method involves equilibrating an excess amount of the solid compound with the solvent until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then measured.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents of analytical grade (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or incubator with precise temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV) or UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent to ensure saturation is reached.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.[2]

-

-

Equilibration:

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow them to reach thermodynamic equilibrium. This can range from 24 to 72 hours.[1] It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when the concentration of the solute in the solution remains constant.[2]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or allow the solid to sediment.[3]

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any remaining undissolved particles. This step is crucial to avoid artificially high solubility readings.[3]

-

-

Quantification:

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analyze the concentration of the dissolved this compound using a validated analytical method (see Section 4).

-

-

Data Analysis:

-

Calculate the solubility of the compound in the respective solvent, expressing the result in units such as mg/mL or mol/L, taking into account all dilution factors.

-

The experiment should be performed in replicate (e.g., n=3) to ensure the reproducibility of the results.

-

Analytical Methods for Quantification

The choice of analytical method for determining the concentration of the dissolved compound is critical for the accuracy of the solubility measurement.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying the concentration of dissolved compounds.[4][5]

-

Method: A reversed-phase HPLC method with UV detection is generally suitable for aromatic compounds like this compound.

-

Column: A C18 column is a common choice.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) would be appropriate. The specific conditions would need to be optimized.

-

Detection: The UV detector wavelength should be set to the absorbance maximum (λmax) of the compound to ensure maximum sensitivity.

-

Quantification: A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.[4]

4.2. UV-Vis Spectrophotometry

For a more rapid analysis, UV-Vis spectrophotometry can be used, although it may be less specific than HPLC.[1]

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent must be determined by scanning a solution of the compound across a range of UV-visible wavelengths.

-

Quantification: A calibration curve of absorbance versus concentration must be generated using a series of standard solutions. The absorbance of the diluted sample is then used to determine its concentration from this curve.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of a chemical compound.

References

An In-depth Technical Guide to the Chemical Stability and Storage of 2-(2-Amino-6-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-(2-Amino-6-chlorophenyl)ethanol. Due to the limited availability of specific stability data for this compound in published literature, this document outlines the predicted stability profile based on its chemical structure and provides a framework of best practices for its handling, storage, and the establishment of its stability profile through forced degradation studies and the development of a stability-indicating analytical method.

Chemical Profile and General Storage Recommendations

This compound is a solid organic compound with a melting point of 82-83 °C. Its structure, featuring an aromatic amine, a chloro substituent, and a primary alcohol, suggests potential sensitivity to environmental factors. The general recommendation for storage is in a refrigerator at 2 to 8 °C, in a tightly sealed container to protect from moisture, and in a dark space to prevent light-induced degradation.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 100376-53-2 |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| Physical State | Solid |

| Melting Point | 82-83 °C |

| Recommended Storage | 2-8 °C, Sealed, Dry, Dark |

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated. Understanding these potential pathways is crucial for designing comprehensive stability studies and for the identification of potential degradation products.

-

Oxidative Degradation: The 2-aminophenol moiety is susceptible to oxidation, which can lead to the formation of highly colored quinonimine-type structures. This is a common degradation pathway for aromatic amines.

-

Photodegradation: Aromatic amines and chloro-aromatic compounds are often photolabile. Exposure to UV or visible light could potentially lead to dehalogenation, dimerization, or other complex reactions.

-

Hydrolytic Degradation: The ether and amine functionalities are generally stable to hydrolysis under neutral conditions. However, at extreme pH values, some degradation may be possible, although this is considered a lower risk compared to oxidation and photolysis.

-

Thermal Degradation: As with most organic molecules, exposure to high temperatures can induce decomposition.

Experimental Protocols for Stability Assessment

To definitively determine the chemical stability of this compound, a series of forced degradation studies should be conducted. These studies intentionally stress the compound to accelerate its degradation, providing insight into its intrinsic stability and helping to develop a stability-indicating analytical method.

Objective: To generate potential degradation products and identify the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Thermostatic oven

-

ICH-compliant photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store in the dark at room temperature and analyze at various time points.

-

Thermal Degradation: Transfer a sample of the solid compound to a vial and place it in an oven at 80°C. Also, expose a solution of the compound to the same temperature. Analyze at various time points.

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample, wrapped in aluminum foil, should be stored under the same conditions.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 3.2).

Table 2: Template for Summarizing Forced Degradation Data

| Stress Condition | Duration/Temp. | % Assay of Parent Compound | No. of Degradation Products | Peak Area of Major Degradant (%) | Observations (e.g., color change) |

| Control (t=0) | - | ||||

| 0.1 M HCl | 24h, RT | ||||

| 1 M HCl | 24h, 60°C | ||||

| 0.1 M NaOH | 24h, RT | ||||

| 1 M NaOH | 24h, 60°C | ||||

| 3% H₂O₂ | 24h, RT | ||||

| Thermal (Solid) | 48h, 80°C | ||||

| Thermal (Solution) | 48h, 80°C | ||||

| Photolytic (Solid) | ICH Q1B | ||||

| Photolytic (Solution) | ICH Q1B |

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Elution (Example):

Time (min) % Solvent A % Solvent B 0 95 5 20 10 90 25 10 90 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by the UV absorbance maximum of the compound (a full spectrum scan should be performed).

-

Injection Volume: 10 µL

Method Development and Validation Workflow:

Data Presentation and Interpretation

Quantitative data from stability studies should be summarized in tables to allow for easy comparison. The primary measure of stability is the percentage of the parent compound remaining over time under various conditions.

Table 3: Example pH-Dependent Stability Data (at 40°C)

| Time (hours) | % Assay Remaining (pH 2) | % Assay Remaining (pH 7) | % Assay Remaining (pH 9) |

| 0 | 100.0 | 100.0 | 100.0 |

| 2 | |||

| 4 | |||

| 8 | |||

| 12 | |||

| 24 |

Table 4: Example Temperature-Dependent Stability Data (Solid State)

| Time (days) | % Assay Remaining (4°C) | % Assay Remaining (25°C / 60% RH) | % Assay Remaining (40°C / 75% RH) |

| 0 | 100.0 | 100.0 | 100.0 |

| 30 | |||

| 60 | |||

| 90 |

Logical Relationships in Stability Assessment

The overall process of assessing the chemical stability of a compound like this compound follows a logical progression from initial characterization to the establishment of definitive storage conditions and shelf life.

Conclusion and Recommendations

Key Recommendations:

-

Storage: The compound should be stored at 2-8°C, protected from light and moisture.

-

Handling: When in solution, particularly for analytical standards, prepare fresh solutions and minimize exposure to light.

-

Stability Studies: A comprehensive forced degradation study, as outlined in this guide, should be performed to identify potential degradants and establish degradation pathways.

-

Analytical Method: A validated, stability-indicating HPLC method is essential for accurately quantifying the compound and its degradation products during stability testing.

-

Long-Term Stability: For applications in drug development, long-term and accelerated stability studies under ICH-recommended conditions are necessary to establish a re-test period or shelf life.

References

Spectroscopic Characterization of 2-(2-Amino-6-chlorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the synthetic intermediate, 2-(2-Amino-6-chlorophenyl)ethanol. Due to the limited availability of published experimental spectroscopic data for this specific compound, this document outlines the expected spectroscopic characteristics based on its chemical structure. It also furnishes detailed, standardized experimental protocols for acquiring crucial spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a logical experimental workflow is presented to guide researchers in the systematic characterization of this and similar small organic molecules. This guide is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development, synthetic chemistry, and materials science.

Introduction

This compound is a substituted phenylethanolamine derivative of interest in medicinal chemistry and organic synthesis. As an intermediate in the development of more complex molecules, its unambiguous structural confirmation is paramount. Spectroscopic techniques are the cornerstone of molecular characterization, providing detailed information about the atomic and molecular structure, functional groups, and molecular weight. This guide addresses the practical aspects of obtaining and interpreting the spectroscopic data for this compound.

Predicted Spectroscopic Data

While a comprehensive search of available scientific literature and databases did not yield specific, published experimental spectroscopic data for this compound, we can predict the expected spectral features based on its molecular structure. The following tables summarize these predicted data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | 1.0 - 5.0 | Broad Singlet | - |

| -CH₂- (benzylic) | 2.8 - 3.2 | Triplet | 6-8 |

| -CH₂- (hydroxyl) | 3.7 - 4.1 | Triplet | 6-8 |

| -NH₂ | 3.5 - 5.0 | Broad Singlet | - |

| Aromatic-H | 6.6 - 7.2 | Multiplet | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shifts and coupling constants are dependent on the solvent used and the concentration of the sample.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (benzylic) | 35 - 45 |

| -CH₂- (hydroxyl) | 60 - 70 |

| Aromatic C-Cl | 115 - 125 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| Aromatic C (quaternary) | 120 - 140 |

Note: Chemical shifts are referenced to TMS at δ 0.00 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| O-H (alcohol) | 3200 - 3600 | Stretching (broad) |

| N-H (amine) | 3300 - 3500 | Stretching (two bands for primary amine) |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-O | 1000 - 1250 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 171/173 | Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| [M-H₂O]⁺ | 153/155 | Loss of a water molecule. |

| [M-CH₂OH]⁺ | 140/142 | Loss of the hydroxymethyl group. |

Note: The mass-to-charge ratio (m/z) will depend on the ionization technique used. The values presented are for the molecular ion under electron ionization (EI).

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (typically -1 to 13 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon signals (typically 0 to 220 ppm).[1]

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2][3]

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.[4]

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the IR beam path and record the spectrum.

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction depends on the ionization technique. For volatile compounds like the target molecule, direct infusion or injection via gas chromatography (GC-MS) or liquid chromatography (LC-MS) is common.

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for small, relatively volatile organic molecules and often provides detailed fragmentation patterns.[5] Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically results in a prominent molecular ion peak.[6]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Experimental and Logical Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(2-Amino-6-chlorophenyl)ethanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated infrared (IR) spectroscopic characteristics of 2-(2-Amino-6-chlorophenyl)ethanol. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the expected vibrational frequencies based on the analysis of its constituent functional groups. Furthermore, it details a standard experimental protocol for acquiring high-quality Fourier-transform infrared (FTIR) spectra of solid-state samples and presents a logical workflow for spectral interpretation.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its primary aromatic amine, chloro-substituted benzene ring, and primary alcohol functionalities. The following table summarizes the expected vibrational modes, their anticipated wavenumber ranges, and the corresponding functional group assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3500 - 3300 | Medium, Sharp (two bands) | N-H Asymmetric & Symmetric Stretching | Primary Aromatic Amine (Ar-NH₂) |

| 3400 - 3200 | Strong, Broad | O-H Stretching (H-bonded) | Primary Alcohol (-CH₂OH) |

| 3100 - 3000 | Medium to Weak | C-H Stretching | Aromatic Ring |

| 3000 - 2850 | Medium | C-H Stretching | Aliphatic (-CH₂-) |

| 1650 - 1580 | Medium | N-H Bending (Scissoring) | Primary Amine |

| 1600 - 1450 | Medium to Strong (multiple bands) | C=C Stretching | Aromatic Ring |

| 1470 - 1450 | Medium | C-H Bending | Aliphatic (-CH₂-) |

| 1335 - 1250 | Strong | C-N Stretching | Aromatic Amine |

| 1260 - 1000 | Strong | C-O Stretching | Primary Alcohol |

| 910 - 665 | Medium to Strong, Broad | N-H Wagging | Primary Amine |

| 900 - 675 | Strong | C-H Out-of-Plane Bending | Substituted Aromatic Ring |

| 850 - 550 | Medium | C-Cl Stretching | Chlorobenzene |

Experimental Protocol: Solid-State FTIR Spectroscopy via KBr Pellet Method

This section details a standard procedure for the preparation of a potassium bromide (KBr) pellet, a common and effective method for obtaining the IR spectrum of a solid sample.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die set (e.g., 13 mm)

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Analytical balance (4-place minimum)

-

Spatula

-

Infrared lamp or drying oven

-

Desiccator

Procedure:

-

Preparation of Equipment: Thoroughly clean the mortar, pestle, and pellet die components with a suitable solvent (e.g., acetone) and ensure they are completely dry.[1][2] It is advisable to gently heat the metal parts under an IR lamp or in a drying oven to remove any adsorbed moisture.[2]

-

Sample and KBr Weighing: Weigh approximately 1-2 mg of the this compound sample and 200-300 mg of dry, spectroscopy-grade KBr.[2][3] This maintains a sample concentration of approximately 0.2% to 1%.[3][4] KBr is hygroscopic and should be stored in a desiccator.[5]

-

Grinding and Mixing:

-

First, grind the 1-2 mg of the sample in the agate mortar until it becomes a fine, uniform powder.[2] This is crucial to reduce light scattering.[2][3]

-

Add the weighed KBr to the mortar in portions.[2]

-

Gently but thoroughly mix the sample and KBr with the pestle for about a minute to ensure a homogeneous mixture.[2] Avoid overly vigorous grinding at this stage to minimize the absorption of atmospheric moisture by the KBr.[2]

-

-

Pellet Pressing:

-

Assemble the pellet die. Transfer the sample-KBr mixture into the die sleeve and distribute it evenly.

-

Insert the plunger and place the die assembly into the hydraulic press.

-

Apply pressure, typically around 8-10 tons, for 1-2 minutes.[2][6] If using a vacuum die, apply vacuum during pressing to remove trapped air and moisture, which results in a more transparent pellet.[2]

-

-

Pellet Inspection and Analysis:

-

Data Acquisition:

-

Collect a background spectrum using a pure KBr pellet or with an empty sample chamber.[5]

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). The final spectrum will be the ratio of the sample spectrum to the background spectrum.

-

Visualized Workflows

The following diagrams illustrate the experimental and interpretative workflows relevant to the IR spectroscopy of this compound.

Caption: Experimental workflow for solid-state FTIR analysis using the KBr pellet method.

Caption: Logical workflow for the interpretation of an unknown organic IR spectrum.

References

- 1. pelletpressdiesets.com [pelletpressdiesets.com]

- 2. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 3. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. shimadzu.com [shimadzu.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Reactivity of Amino and Hydroxyl Groups in 2-(2-Amino-6-chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Amino-6-chlorophenyl)ethanol is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a primary aromatic amine and a primary alcohol, offering two distinct sites for chemical modification. The presence of a chlorine atom ortho to the amino group introduces electronic and steric factors that influence the reactivity of these functional groups. This technical guide provides a comprehensive overview of the reactivity of the amino and hydroxyl moieties, detailing chemoselective transformations, experimental considerations, and potential reaction pathways.

Core Reactivity Principles: Amino vs. Hydroxyl Group

The reactivity of the amino (-NH₂) and hydroxyl (-OH) groups in this compound is dictated by their intrinsic nucleophilicity and the reaction conditions employed. The lone pair of electrons on the nitrogen atom of the amino group is generally more available for nucleophilic attack than the lone pairs on the oxygen atom of the hydroxyl group under neutral conditions. However, the reactivity can be modulated by altering the pH of the reaction medium.

Under neutral or mildly acidic conditions , the amino group is more nucleophilic and will preferentially react with electrophiles. In contrast, under strongly basic conditions , the hydroxyl group is deprotonated to form a highly nucleophilic alkoxide, which can then react with electrophiles. Furthermore, under acidic conditions , the amino group can be protonated to form an ammonium salt, rendering it non-nucleophilic and allowing for selective reactions at the hydroxyl group.

Data Presentation: Chemoselective Reactions

The following tables summarize the expected chemoselective reactions at the amino and hydroxyl groups of this compound, based on established principles for analogous aminophenol and amino alcohol systems.

Table 1: Selective Reactions of the Amino Group

| Reaction Type | Reagents and Conditions | Expected Product | Key Considerations |

| N-Acylation | Acyl chloride or anhydride, pyridine or triethylamine, CH₂Cl₂, 0 °C to room temperature. | N-(2-chloro-6-(2-hydroxyethyl)phenyl)amide | The amino group is more nucleophilic than the hydroxyl group under these conditions. |

| N-Alkylation (Reductive Amination) | Aldehyde or ketone, NaBH₄ or NaBH(OAc)₃, methanol or dichloroethane. | Secondary or tertiary amine | A two-step, one-pot reaction involving initial imine formation followed by reduction. |

| N-Sulfonylation | Sulfonyl chloride, pyridine or triethylamine, CH₂Cl₂. | N-(2-chloro-6-(2-hydroxyethyl)phenyl)sulfonamide | Similar to N-acylation, the amino group's higher nucleophilicity drives the reaction. |

Table 2: Selective Reactions of the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Expected Product | Key Considerations |

| O-Acylation | Acyl chloride or anhydride, strong acid catalyst (e.g., TFA, MsOH). | 2-(2-Amino-6-chlorophenyl)ethyl ester | The amino group is protonated and deactivated, allowing for selective acylation of the hydroxyl group. |

| O-Alkylation | 1. Protection of the amino group (e.g., as a carbamate). 2. Alkyl halide, strong base (e.g., NaH), THF or DMF. 3. Deprotection of the amino group. | 1-(2-alkoxyethyl)-2-amino-6-chlorobenzene | A multi-step process is required to achieve selectivity. |

| O-Silylation | Silyl chloride (e.g., TBDMSCl), imidazole, DMF. | 2-(2-Amino-6-chlorophenyl)ethoxy(tert-butyl)dimethylsilane | Silyl ethers are common protecting groups for alcohols. |

Experimental Protocols

The following are representative experimental protocols for the chemoselective modification of this compound, adapted from procedures for similar substrates. Researchers should optimize these conditions for their specific needs.

Selective N-Acetylation

Objective: To selectively acetylate the amino group of this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in CH₂Cl₂ in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(2-chloro-6-(2-hydroxyethyl)phenyl)acetamide.

Selective O-Acylation via Amino Group Protonation

Objective: To selectively acetylate the hydroxyl group by protonating the amino group.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Acetyl chloride

-

Diethyl ether

Procedure:

-

Dissolve this compound (1.0 eq) in trifluoroacetic acid at 0 °C.

-

Slowly add acetyl chloride (1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, precipitate the product by the addition of cold diethyl ether.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(2-amino-6-chlorophenyl)ethyl acetate as its trifluoroacetate salt.

Intramolecular Cyclization: Synthesis of 2-Oxazolines

The 1,2-amino alcohol motif in this compound makes it a suitable precursor for the synthesis of 2-oxazoline heterocycles. This transformation can be achieved through a two-step process involving N-acylation followed by cyclization.

Experimental Workflow for 2-Oxazoline Synthesis:

-

N-Acylation: The amino group of this compound is first acylated with a suitable carboxylic acid derivative (e.g., an acyl chloride or anhydride) under standard conditions as described in Protocol 4.1.

-

Cyclization: The resulting N-(2-chloro-6-(2-hydroxyethyl)phenyl)amide is then subjected to cyclodehydration. Common reagents for this step include thionyl chloride (SOCl₂), Burgess reagent, or triphenylphosphine-based reagents. The cyclization typically proceeds with inversion of configuration at the hydroxyl-bearing carbon if it is a chiral center.

Mandatory Visualizations: Reaction Pathways and Logic

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and the logic behind achieving chemoselectivity.

Caption: Chemoselective Acylation Pathways.

Caption: Synthesis of 2-Oxazolines.

Caption: Logic for Selective Alkylation.

Conclusion

The dual functionality of this compound provides a platform for diverse chemical modifications. By carefully selecting reaction conditions, researchers can achieve high chemoselectivity, targeting either the amino or the hydroxyl group for acylation, alkylation, and other transformations. The principles and protocols outlined in this guide, based on established reactivity patterns of analogous compounds, offer a solid foundation for the rational design of synthetic routes to novel derivatives for applications in drug discovery and materials science. Further experimental validation is recommended to optimize reaction outcomes for this specific substrate.

Preliminary Investigation of 2-(2-Amino-6-chlorophenyl)ethanol's Biological Activity: A Methodological Template

Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield specific data regarding the biological activity of 2-(2-Amino-6-chlorophenyl)ethanol. While this compound is available from chemical suppliers, its pharmacological properties, including antimicrobial, antidepressant, or anti-inflammatory effects, do not appear to have been documented in peer-reviewed research.

Therefore, this document serves as a detailed methodological template. It is structured to meet the requirements of an in-depth technical guide and is designed for researchers, scientists, and drug development professionals. To illustrate the required data presentation, experimental protocols, and visualizations, we will use Diclofenac , a well-characterized nonsteroidal anti-inflammatory drug (NSAID), as a representative compound. This template can be adapted for this compound should experimental data become available.

Introduction to [Representative Compound: Diclofenac]

Diclofenac is a widely used NSAID that exhibits potent anti-inflammatory, analgesic, and antipyretic properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation. This section would typically introduce the compound of interest, its chemical structure, and the scientific rationale for investigating its biological activity.

Quantitative Data Summary

Clear and structured data presentation is crucial for comparing the potency and efficacy of a test compound. The following tables use example data for Diclofenac to illustrate this principle.

Table 1: In Vitro COX Inhibition

| Enzyme | IC₅₀ (μM) | Assay Type | Cell Line/Source |

|---|---|---|---|

| COX-1 | 5.2 | Whole Blood Assay | Human |

| COX-2 | 0.8 | Whole Blood Assay | Human |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-inflammatory Activity in Cellular Assays

| Assay | Endpoint | EC₅₀ (μM) | Cell Line | Stimulant |

|---|---|---|---|---|

| Prostaglandin E₂ (PGE₂) Production | Inhibition | 0.5 | RAW 264.7 Macrophages | LPS |

| Nitric Oxide (NO) Production | Inhibition | 15.7 | RAW 264.7 Macrophages | LPS |

| TNF-α Release | Inhibition | 25.3 | Human Monocytes | LPS |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Key Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are standard protocols for assays used to characterize anti-inflammatory compounds.

Cyclooxygenase (COX) Inhibition Assay (Whole Blood)

This assay measures the ability of a compound to inhibit COX-1 and COX-2 enzymes in a physiologically relevant setting.

-

Blood Collection: Collect fresh human blood into heparinized tubes.

-

Compound Incubation: Aliquot 1 mL of blood into tubes containing the test compound (e.g., Diclofenac at various concentrations) or vehicle control (DMSO). Incubate for 15 minutes at 37°C.

-

COX-1 Stimulation: To measure COX-1 activity, add calcium ionophore A23187 to induce thromboxane B₂ (TXB₂) production. Incubate for 30 minutes at 37°C.

-

COX-2 Stimulation: To measure COX-2 activity, add lipopolysaccharide (LPS) to induce PGE₂ production. Incubate for 24 hours at 37°C.

-

Sample Processing: Centrifuge the samples to separate plasma.

-

Quantification: Measure TXB₂ (for COX-1) and PGE₂ (for COX-2) levels in the plasma using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percent inhibition of prostanoid production at each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediator Assay in RAW 264.7 Macrophages

This cellular assay assesses the compound's ability to suppress the production of key inflammatory mediators.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics until they reach 80% confluency.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Diclofenac) for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

Quantification:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the supernatant using the Griess Reagent system.

-

Cytokines (PGE₂, TNF-α): Quantify the concentration of specific cytokines using commercial ELISA kits.

-

-

Data Analysis: Determine the EC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration.

Visualization of Pathways and Workflows

Visual diagrams are powerful tools for communicating complex biological pathways and experimental designs.

An In-depth Technical Guide to 2-(2-Amino-6-chlorophenyl)ethanol and its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Amino-6-chlorophenyl)ethanol, a chemical compound of interest in pharmaceutical research and organic synthesis. This document details its known synonyms, chemical and physical properties, and summarizes available information on its synthesis and potential biological activities, presented for easy comparison and implementation in a research setting.

Chemical Identity and Synonyms

This compound is a substituted phenylethanol derivative. Accurate identification is crucial for literature searches and regulatory compliance. The primary identifier is its CAS Registry Number.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| Primary Name | This compound |

| Synonym | Benzeneethanol, 2-amino-6-chloro-[1] |

| CAS Registry Number | 100376-53-2[2][3][4][5] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings. The following table summarizes key properties compiled from various sources.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H10ClNO | [2] |

| Molecular Weight | 171.62 g/mol | [1][2] |

| Physical State | Solid | [2] |

| Melting Point | 82-83 °C | [2] |

| Boiling Point (Predicted) | 325.6 ± 27.0 °C at 760 Torr | [2] |

| Density (Predicted) | 1.280 ± 0.06 g/cm³ | [2] |

| Refractive Index | 1.61 | [2] |

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

A plausible synthetic route would involve the reduction of 2-chloro-6-nitrophenylethanol. This precursor can be synthesized from commercially available starting materials. The final step is the reduction of the nitro group to an amine.

References

Methodological & Application

Synthesis of 2-(2-Amino-6-chlorophenyl)ethanol from Nitro Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(2-Amino-6-chlorophenyl)ethanol, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis originates from nitro-substituted aromatic compounds, and this guide outlines two primary synthetic pathways. The protocols described herein are based on established chemical transformations and offer guidance on reagent selection, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a logical workflow diagram is provided to visualize the synthetic process.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring amino, chloro, and hydroxyl functional groups, makes it a versatile scaffold for drug discovery and development. The synthesis of this compound from readily available nitro precursors is a common and cost-effective approach. This document details two reliable synthetic routes, providing comprehensive protocols for each step.

Route 1 involves the direct reduction of the nitro group of a precursor, 2-(2-chloro-6-nitrophenyl)ethanol. This is the most straightforward approach.

Route 2 is a multi-step synthesis commencing with the Friedel-Crafts acylation of 2-chloro-6-nitrotoluene to form an acetophenone intermediate. This is followed by the reduction of the ketone and subsequently the nitro group to yield the final product.

Synthetic Pathways

Route 1: Direct Reduction of a Nitro Precursor

This route is the most direct method, starting from the corresponding nitro-substituted phenylethanol.

Caption: Direct reduction of the nitro precursor to the final product.

Route 2: Multi-step Synthesis from a Nitro-Toluene Derivative

This pathway offers an alternative starting from a more readily available precursor, 2-chloro-6-nitrotoluene.

Caption: Multi-step synthesis of the target compound from 2-chloro-6-nitrotoluene.

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthetic pathways. The data is compiled from analogous reactions and serves as a guideline for optimizing the synthesis.

Table 1: Synthesis of Intermediate 2-chloro-6-nitroacetophenone (from Route 2)

| Parameter | Value | Reference |

| Starting Material | 2-chloro-6-nitrotoluene | [1] |

| Reagents | Acetyl chloride, Aluminum chloride | [1] |

| Solvent | Dichloromethane | [1] |

| Reaction Temperature | 0 °C to room temperature | [1] |

| Reaction Time | Not specified | [1] |

| Typical Yield | 85-90% | [1] |

Table 2: Reduction of 2-chloro-6-nitroacetophenone to 2-(2-chloro-6-nitrophenyl)ethanol (from Route 2)

| Parameter | Value | Reference |

| Starting Material | 2-chloro-6-nitroacetophenone | [2] |

| Reagent | Sodium Borohydride (NaBH₄) | [2] |

| Solvent | Tetrahydrofuran (THF) or Methanol/Ethanol | [2] |

| Reaction Temperature | 0 °C to room temperature | [2] |

| Reaction Time | ~4 hours | [2] |

| Typical Yield | High (not specified for this specific substrate) | [2] |

Table 3: Reduction of 2-(2-chloro-6-nitrophenyl)ethanol to this compound (Route 1 & 2)

| Parameter | Method: Catalytic Hydrogenation | Method: Metal/Acid Reduction | Reference |

| Starting Material | 2-(2-chloro-6-nitrophenyl)ethanol | 2-(2-chloro-6-nitrophenyl)ethanol | [3] |

| Catalyst/Reagent | 5-10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂) | Iron (Fe) powder, Hydrochloric acid (HCl) | [3] |

| Solvent | Ethanol, Methanol, or Ethyl Acetate | Ethanol/Water | [3] |

| Reaction Temperature | Room temperature to 50 °C | Reflux | [3] |

| Reaction Time | 1-4 hours | 2-6 hours | [3] |

| Typical Yield | 85-95% (for analogous reactions) | High (not specified for this specific substrate) | [3] |

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-6-nitroacetophenone (Route 2, Step 1)

This protocol is a general procedure for Friedel-Crafts acylation and should be adapted for the specific substrate.

Materials: